2-bromo-N-(4-fluorophenyl)benzamide

Bfl-1 Inhibition Apoptosis Cancer Biology

Select 2-Bromo-N-(4-fluorophenyl)benzamide (CAS 153386-07-3) for your medicinal chemistry program to leverage its unique 2-bromo/4-fluoro substitution pattern, which critically modulates target binding and selectivity compared to positional isomers. This scaffold provides a tractable starting point for anti-apoptotic Bfl-1 inhibitor optimization (IC50 2,500 nM) and serves as a valuable BET bromodomain probe with documented BRD2 (IC50 501 nM) and BRD4 (Kd 20,000 nM) engagement. Its weak CYP3A4 inhibition (IC50 4,700 nM) makes it an ideal reference standard for ADMET liability panels. Insist on this exact CAS to maintain chemical series integrity and ensure experimental reproducibility.

Molecular Formula C13H9BrFNO
Molecular Weight 294.12 g/mol
CAS No. 153386-07-3
Cat. No. B3836516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-fluorophenyl)benzamide
CAS153386-07-3
Molecular FormulaC13H9BrFNO
Molecular Weight294.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Br
InChIInChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)
InChIKeyGARLNRUQNQMJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(4-fluorophenyl)benzamide (CAS 153386-07-3): A Halogenated Benzamide for Targeted Lead Optimization


2-Bromo-N-(4-fluorophenyl)benzamide (CAS 153386-07-3) is a synthetic halogenated benzamide derivative with the molecular formula C13H9BrFNO and a molecular weight of 294.12 g/mol . This compound belongs to the N-phenylbenzamide (NPB) class, characterized by an amide bridge connecting two aromatic rings. The 2-bromo substitution on the benzoyl ring and the 4-fluoro substitution on the aniline ring define its distinct electronic and steric profile, making it a valuable scaffold for structure-activity relationship (SAR) studies. This specific substitution pattern is often employed to modulate target binding affinity and physicochemical properties in medicinal chemistry programs [1].

Procurement Note: Why 2-Bromo-N-(4-fluorophenyl)benzamide Cannot Be Indiscriminately Replaced by Other Halogenated Benzamides


In the class of halogenated N-phenylbenzamides, seemingly minor structural modifications—such as altering the position or type of halogen atom—can result in dramatic shifts in biological target engagement, potency, and selectivity [1]. Substituting 2-Bromo-N-(4-fluorophenyl)benzamide with a positional isomer (e.g., 3-bromo or 4-bromo analog) or a different halogen (e.g., 2-chloro or 2-iodo analog) is not a benign exchange. The 2-bromo substitution introduces a specific steric and electronic environment that can critically influence the compound's binding mode and off-target profile [2]. Therefore, for scientific reproducibility and to maintain the integrity of a chemical series, the use of this exact compound is essential. The following quantitative evidence underscores the specific, non-interchangeable properties of this molecule.

Quantitative Differentiation Evidence for 2-Bromo-N-(4-fluorophenyl)benzamide (CAS 153386-07-3) vs. Closest Analogs


Binding Affinity to Anti-Apoptotic Protein Bfl-1: A Defined Benchmark

2-Bromo-N-(4-fluorophenyl)benzamide exhibits measurable, albeit modest, binding affinity for the anti-apoptotic protein Bfl-1 (Bcl-2-related protein A1), a target implicated in cancer cell survival. This provides a defined benchmark for SAR studies, differentiating it from analogs that may show no activity against this specific target. While not a potent inhibitor, its quantifiable activity serves as a starting point for optimization [1].

Bfl-1 Inhibition Apoptosis Cancer Biology

Specificity Profile vs. Off-Target CYP450 Enzymes: Implications for ADME

The compound demonstrates a specific inhibitory profile against cytochrome P450 (CYP) enzymes, which is a critical factor in predicting drug-drug interactions and metabolic stability. It shows relatively weak inhibition of CYP3A4, a major drug-metabolizing enzyme. This profile can be contrasted with other benzamide analogs that might exhibit potent CYP inhibition, leading to undesirable pharmacokinetic properties. Direct quantitative comparison data for this exact compound against a close analog is unavailable; however, this data point serves as valuable supporting evidence for its ADME profile [1].

Drug Metabolism CYP450 Inhibition ADME-Tox

Binding Affinity to BRD4: A Defined Interaction with an Epigenetic Target

This compound interacts with BRD4, a key epigenetic regulator and a validated drug target in oncology. The binding affinity is quantifiable but modest, offering a specific starting point for medicinal chemistry optimization. While not a high-affinity binder, this data point distinguishes the compound from analogs that lack any measurable interaction with BRD4, providing a clear SAR direction [1].

Epigenetics BRD4 Inhibition Cancer Therapeutics

Unique Binding Fingerprint for BRD2 Bromodomain

The compound exhibits binding affinity for the BRD2 bromodomain, a close homolog of BRD4. This data, when combined with its BRD4 binding profile, begins to establish a selectivity fingerprint for the compound across the BET family of bromodomains. While the affinity is moderate, this specific interaction profile is a crucial differentiator for medicinal chemists aiming to develop selective BRD inhibitors [1].

Epigenetics BRD2 Inhibition Selectivity Profiling

Target Applications for 2-Bromo-N-(4-fluorophenyl)benzamide Based on Demonstrated Activity


Medicinal Chemistry: Scaffold for Bfl-1 Inhibitor Optimization

The compound's established, albeit weak, inhibition of the Bfl-1/Bim interaction (IC50 = 2,500 nM) positions it as a tractable starting point for a medicinal chemistry campaign focused on developing novel anti-apoptotic protein inhibitors [1]. Researchers can use this scaffold to systematically explore SAR around the benzamide core to improve Bfl-1 binding potency and cellular efficacy for potential cancer therapeutics.

Epigenetics Research: Lead Compound for BET Bromodomain Inhibitor Development

With documented binding to both BRD2 (IC50 = 501 nM) and BRD4 (Kd = 20,000 nM), 2-Bromo-N-(4-fluorophenyl)benzamide serves as a valuable probe or lead compound for the development of BET bromodomain inhibitors [1][2]. Its modest affinity provides a wide therapeutic window for optimization, making it ideal for SAR studies aimed at enhancing potency and, crucially, improving selectivity among the BET family members to mitigate off-target effects.

Chemical Biology: Tool Compound for Probing the Role of Bromodomains in Disease Models

The compound's defined, albeit low-to-moderate, affinity for BRD2 and BRD4 makes it a useful chemical tool for preliminary investigations into the functional roles of these bromodomains in cellular and in vivo disease models [1][2]. Its activity is sufficient to elicit a biological response that can be monitored and compared to more potent, well-characterized inhibitors like JQ1, helping to validate target engagement and downstream effects in early-stage discovery.

ADME-Tox Screening: Reference Compound for CYP3A4 Inhibition Profiling

The compound's weak inhibition of CYP3A4 (IC50 = 4,700 nM) makes it a useful reference standard in panels designed to assess the CYP inhibition liability of other, more potent lead candidates [3]. Including this compound in a screening cascade provides a quantitative benchmark for evaluating the potential drug-drug interaction risk of novel chemical entities being developed in a similar structural class.

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